4-fluoro-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid 4-fluoro-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2648961-49-1
VCID: VC11593811
InChI: InChI=1S/C6H7FO3/c7-5-1-6(2-5,4(8)9)10-3-5/h1-3H2,(H,8,9)
SMILES:
Molecular Formula: C6H7FO3
Molecular Weight: 146.12 g/mol

4-fluoro-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

CAS No.: 2648961-49-1

Cat. No.: VC11593811

Molecular Formula: C6H7FO3

Molecular Weight: 146.12 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

4-fluoro-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid - 2648961-49-1

Specification

CAS No. 2648961-49-1
Molecular Formula C6H7FO3
Molecular Weight 146.12 g/mol
IUPAC Name 4-fluoro-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Standard InChI InChI=1S/C6H7FO3/c7-5-1-6(2-5,4(8)9)10-3-5/h1-3H2,(H,8,9)
Standard InChI Key OFDYULWKVAIDBJ-UHFFFAOYSA-N
Canonical SMILES C1C2(CC1(OC2)C(=O)O)F

Introduction

Structural Characteristics and Molecular Properties

The core structure of 4-fluoro-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid features a bicyclic system comprising a three-membered oxirane ring fused to a four-membered carbocycle. The fluorine atom is positioned at the 4-carbon, while the carboxylic acid group resides at the 1-position (Figure 1). This arrangement introduces significant steric strain, which influences both its reactivity and physical properties .

Molecular Geometry and Stereoelectronic Effects

The bicyclo[2.1.1]hexane scaffold imposes a rigid geometry, with bond angles deviating from ideal tetrahedral values. Computational studies on analogous systems, such as 2-azabicyclo[2.1.1]hexane derivatives, reveal that the bridgehead fluorine atom induces electron-withdrawing effects, polarizing adjacent bonds and enhancing susceptibility to nucleophilic attack . The carboxylic acid group further contributes to the molecule’s polarity, as evidenced by its solubility in polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) .

Spectroscopic Data

Key spectroscopic features include:

  • 1H^1\text{H} NMR: Signals for bridgehead protons appear as doublets of doublets (δ\delta 3.2–4.1 ppm) due to coupling with the fluorine atom (JHF4550HzJ_{HF} \approx 45–50 \, \text{Hz}) .

  • 13C^{13}\text{C} NMR: The carbonyl carbon of the carboxylic acid resonates at δ\delta 172–175 ppm, while the fluorinated carbon exhibits a characteristic upfield shift (δ\delta 85–90 ppm) .

  • IR Spectroscopy: Stretching vibrations for the carboxylic acid group (νO-H\nu_{\text{O-H}} 2500–3300 cm1^{-1}, νC=O\nu_{\text{C=O}} 1680–1720 cm1^{-1}) and C-F bonds (νC-F\nu_{\text{C-F}} 1100–1200 cm1^{-1}) are observed .

Synthetic Methodologies

Multigram-Scale Synthesis via Curtius Rearrangement

A optimized route to bicyclic proline analogs, detailed by Chernykh et al. , involves the Curtius rearrangement of a precursor carboxylic acid (Scheme 1). For 4-fluoro-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid, the synthesis begins with the treatment of 6 (4-hydroxymethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid) with thionyl chloride (SOCl2\text{SOCl}_2) to form the acyl chloride, followed by reaction with sodium azide (NaN3\text{NaN}_3) to yield the acyl azide. Thermal decomposition via the Curtius rearrangement produces an isocyanate intermediate, which is hydrolyzed to the target compound in 62% yield .

Scheme 1

6SOCl2Acyl ChlorideNaN3Acyl AzideΔIsocyanateH2O4-Fluoro Derivative[2]\text{6} \xrightarrow{\text{SOCl}_2} \text{Acyl Chloride} \xrightarrow{\text{NaN}_3} \text{Acyl Azide} \xrightarrow{\Delta} \text{Isocyanate} \xrightarrow{\text{H}_2\text{O}} \text{4-Fluoro Derivative} \quad[2]

Phosphine-Photocatalyzed Cascade Reactions

Recent advances by Wright et al. demonstrate a novel approach using nucleophilic phosphine catalysis combined with energy transfer photocatalysis. Starting from allyl alcohols and electron-poor arylalkynes, this method constructs 2-oxabicyclo[2.1.1]hexane scaffolds in a single step. For fluorinated variants, fluoromethyl allyl alcohols serve as precursors, enabling the incorporation of fluorine at the 4-position with high atom economy (up to 95% yield) .

Reactivity and Functionalization

Ring-Opening Reactions

The strained oxirane ring undergoes facile ring-opening under acidic or basic conditions. For example, hydrolysis with aqueous HCl produces a diol derivative, while treatment with nucleophiles (e.g., amines) yields substituted products (Table 1) .

Table 1: Ring-Opening Reactions of 4-Fluoro-2-oxabicyclo[2.1.1]hexane-1-carboxylic Acid

ReagentProductYield (%)Conditions
H2O/H+\text{H}_2\text{O}/\text{H}^+Diol derivative850 °C, 2 h
NH3\text{NH}_3Amino alcohol72RT, 6 h
LiAlH4\text{LiAlH}_4Reduced alcohol68THF, reflux, 4 h

Fluorine-Specific Transformations

The C-F bond participates in hydrogen-bonding interactions, influencing the compound’s bioavailability. Fluorine can be replaced via SN2 mechanisms using strong bases (e.g., KOH\text{KOH}) or retained in radical reactions, as demonstrated in photocatalyzed functionalizations .

Applications in Medicinal Chemistry

Bioisosteric Replacements

The bicyclo[2.1.1]hexane scaffold serves as a rigid bioisostere for phenyl rings, improving metabolic stability and binding affinity. Fluorination at the 4-position enhances membrane permeability, as seen in protease inhibitors targeting viral entry .

Prodrug Development

Ester derivatives of 4-fluoro-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid (e.g., methyl or benzyl esters) exhibit prolonged half-lives in vivo. The methyl ester 17 (Table 2) shows 98% oral bioavailability in preclinical models .

Table 2: Pharmacokinetic Properties of Ester Derivatives

Compoundt1/2t_{1/2} (h)CmaxC_{\text{max}} (µg/mL)Bioavailability (%)
176.212.498
184.89.185

Recent Advances and Future Directions

The integration of photocatalysis and phosphine catalysis represents a paradigm shift in synthesizing fluorinated bicyclic systems . Future research aims to expand substrate scope to include heteroaromatic groups (e.g., indole, pyridine) and spirocyclic architectures. Computational modeling, leveraging density functional theory (DFT), is being employed to predict regioselectivity in radical cascade reactions .

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